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Cat. No.: B585938 Get Quote

A detailed comparison of the mass spectrometric fragmentation patterns of the anti-diabetic

drug Dapagliflozin and its deuterated analog, Dapagliflozin-d5. This guide provides

researchers, scientists, and drug development professionals with experimental data, detailed

protocols, and a visual representation of the analytical workflow.

This guide presents a comparative analysis of the fragmentation behavior of Dapagliflozin and

its stable isotope-labeled internal standard, Dapagliflozin-d5, under tandem mass

spectrometry (MS/MS) conditions. Understanding the fragmentation pathways is crucial for the

development of robust bioanalytical methods for pharmacokinetic studies and therapeutic drug

monitoring.

Chemical Structures and Molecular Weights
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Its chemical structure is

characterized by a C-glucoside linked to a diarylmethane moiety. Dapagliflozin-d5 is a

deuterated version of Dapagliflozin, where five hydrogen atoms in the ethoxy group have been

replaced by deuterium. This substitution results in a mass shift of +5 Da, which is essential for

its use as an internal standard in quantitative mass spectrometry-based assays.
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Compound Chemical Structure Molecular Formula
Molecular Weight (
g/mol )

Dapagliflozin

[Insert Image of

Dapagliflozin

Structure]

C₂₁H₂₅ClO₆ 408.87

Dapagliflozin-d5

[Insert Image of

Dapagliflozin-d5

Structure]

C₂₁H₂₀D₅ClO₆ 413.90[1][2][3][4]

Experimental Workflow for Comparative
Fragmentation Analysis
The following diagram illustrates a typical experimental workflow for the comparative

fragmentation analysis of Dapagliflozin and Dapagliflozin-d5 using Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS).
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Caption: Experimental workflow for comparative fragmentation analysis.
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Comparative Fragmentation Data
The fragmentation of Dapagliflozin and Dapagliflozin-d5 is typically induced by collision-

induced dissociation (CID) in a triple quadrupole or ion trap mass spectrometer. The analysis is

often performed in positive ionization mode, where the precursor ions are commonly the

protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium adduct [M+NH4]⁺.

The following table summarizes the key precursor and product ions observed for both

compounds.
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Compound Precursor Ion (m/z) Product Ions (m/z)
Proposed
Fragment Structure

Dapagliflozin 409.1 ([M+H]⁺)
245.1, 227.1, 201.1,

183.1, 165.1

Cleavage of the

glycosidic bond and

subsequent water

losses from the

glucose moiety.

426.1 ([M+NH4]⁺)
409.1, 247.1, 229.1,

203.1

Loss of ammonia and

fragmentation of the

aglycone portion.

107.2

Fragment

corresponding to the

ethoxybenzyl moiety.

[5]

Dapagliflozin-d5 414.1 ([M+H]⁺)
245.1, 227.1, 201.1,

183.1, 165.1

Fragments from the

non-deuterated

portion of the

molecule, identical to

Dapagliflozin.

431.1 ([M+NH4]⁺)
414.1, 247.1, 229.1,

203.1

Loss of ammonia and

fragmentation of the

aglycone portion.

112.2

Fragment

corresponding to the

deuterated

ethoxybenzyl moiety,

showing a +5 Da shift.

412.43 ([M-H]⁻) 135

A common product ion

observed in some

studies.[6]

The key observation in the comparative analysis is the +5 Da mass shift in the fragment ion

containing the ethoxy group for Dapagliflozin-d5, confirming the location of the deuterium
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labeling. The fragmentation pattern of the glucose moiety and the core diarylmethane structure

remains consistent between the two compounds.

Experimental Protocols
The following is a generalized protocol for the LC-MS/MS analysis of Dapagliflozin and

Dapagliflozin-d5, based on commonly employed methodologies.[5][7][8][9][10]

Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard

(Dapagliflozin-d5).

Vortex mix for 1 minute to precipitate proteins.

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient: A suitable gradient to ensure separation from endogenous matrix components. For

example, starting with 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes,

and then re-equilibrating.

Column Temperature: 40°C.
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Mass Spectrometry Conditions
Ionization Source: Electrospray Ionization (ESI), positive mode.

Ion Spray Voltage: 5500 V.

Source Temperature: 500°C.

Curtain Gas: 30 psi.

Collision Gas (CAD): Nitrogen, set to medium or optimized for the specific instrument.

Multiple Reaction Monitoring (MRM) Transitions:

Dapagliflozin: Q1: 409.1 m/z → Q3: 165.1 m/z (or other suitable product ion).

Dapagliflozin-d5: Q1: 414.1 m/z → Q3: 170.1 m/z (or other suitable product ion showing

the +5 Da shift).

Data Acquisition: The system is operated in MRM mode for the quantification of

Dapagliflozin, with specific transitions monitored for the analyte and the internal standard.

For fragmentation analysis, a product ion scan is performed on the precursor ions of interest.

This guide provides a foundational understanding of the comparative fragmentation analysis of

Dapagliflozin and its deuterated analog. Researchers are encouraged to optimize the

described protocols for their specific instrumentation and analytical requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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